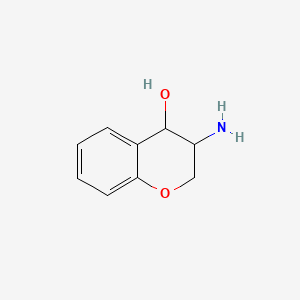

3-Amino-3,4-dihydro-2h-1-benzopyran-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol typically involves palladium-mediated cross-coupling reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with an amine source under specific conditions to introduce the amino group at the 3-position . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted benzopyran derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a benzopyran ring system with an amino group at the 3-position. This specific substitution pattern is crucial for its interaction with biological targets, particularly serotonin receptors. The compound's chemical structure can be represented as follows:

Chemistry

In synthetic chemistry, 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol serves as a building block for more complex molecules. Its unique reactivity allows researchers to explore various reaction mechanisms and develop new synthetic methodologies.

Biology

The compound is extensively studied for its potential interactions with biological targets:

- Serotonin Receptors : It has shown significant binding affinity for the 5-HT1A and 5-HT7 receptors. These interactions are crucial for modulating serotoninergic pathways involved in mood regulation and anxiety response.

Medicine

Research into the medicinal properties of this compound highlights its potential therapeutic effects:

- Anxiolytic Activity : Studies indicate that derivatives of this compound exhibit anxiolytic properties in behavioral models. For instance, certain structural modifications enhance selectivity and efficacy at the 5-HT1A receptor, indicating potential applications in treating anxiety disorders .

- Antidepressant Effects : The interaction with serotonin receptors suggests that the compound may also have antidepressant effects, making it a candidate for further clinical investigation.

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals.

- Material Science : The unique properties of benzopyrans are explored for developing new materials with specific functionalities.

The following table summarizes the biological activities associated with 3-Amino derivatives:

| Compound | Target Receptor | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| 9g | 5-HT1A | Agonist | N/A | Anxiolytic effects observed in vivo |

| (+)-9g | 5-HT7 | Agonist | N/A | Under clinical investigation |

| 14f | Cancer Cell Lines | Antiproliferative | 7.84–16.2 | Effective against multiple cancer types |

In Vivo Studies

Research involving enantiomers of 3-amino derivatives has demonstrated promising results in reducing anxiety-like behaviors in animal models. Notably, compound (+)-9g is currently under clinical investigation for its efficacy in treating neurological disorders due to its favorable receptor binding profiles .

Clinical Investigations

Some derivatives have entered clinical trials aimed at evaluating their effectiveness in treating conditions associated with serotonin dysregulation, such as anxiety and depression .

Mecanismo De Acción

The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . This binding can modulate neurotransmitter release and influence mood and anxiety levels. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydro-2H-1-benzopyran: Lacks the amino group at the 3-position, resulting in different biological activities.

3-Amino-2H-1-benzopyran: Similar structure but without the dihydro component, affecting its reactivity and interactions.

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile: Contains a nitrile group, which can significantly alter its chemical properties and biological activities.

Uniqueness

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and potential therapeutic applications make it a compound of significant interest in scientific research .

Actividad Biológica

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol (often referred to as benzopyran) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly focusing on its interaction with serotonin receptors and implications for neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzopyran ring system with an amino group at the 3-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable candidate in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These interactions are critical for modulating serotoninergic pathways, which play a vital role in mood regulation and anxiety response.

Binding Affinity

Research indicates that the compound exhibits significant binding affinity for these serotonin receptors:

- 5-HT1A Receptors : The compound acts as a full agonist, influencing various physiological responses related to anxiety and depression.

- 5-HT7 Receptors : Its interaction here may also contribute to its potential anxiolytic effects .

This compound has been shown to influence several biochemical pathways:

- Cell Signaling : It alters intracellular cyclic AMP levels through receptor activation.

- Gene Expression : The compound can modulate gene expression linked to neurotransmitter systems.

- Cellular Metabolism : It affects metabolic pathways within cells, potentially leading to neuroprotective effects.

Anxiolytic Effects

Studies have demonstrated that derivatives of this compound exhibit anxiolytic activity in various behavioral models. For instance, specific structural modifications have led to enhanced selectivity and efficacy at the 5-HT1A receptor, indicating potential therapeutic applications in treating anxiety disorders .

Anticancer Potential

Recent investigations into related compounds suggest that benzopyran derivatives can inhibit angiogenesis and exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives displayed IC50 values in the range of 7.84–16.2 µM against prostate and breast cancer cell lines . This highlights the potential for further development of benzopyran-based anticancer agents.

Case Studies

- In Vivo Studies : In vivo experiments with enantiomers of 3-amino derivatives have shown promising results in reducing anxiety-like behaviors in animal models.

- Clinical Investigations : Some derivatives are currently under clinical investigation for their efficacy in treating neurological disorders due to their favorable receptor binding profiles .

Data Table: Biological Activities of 3-Amino Derivatives

| Compound | Target Receptor | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| 9g | 5-HT1A | Agonist | N/A | Anxiolytic effects observed in vivo |

| (+)-9g | 5-HT7 | Agonist | N/A | Under clinical investigation |

| 14f | Cancer Cell Lines | Antiproliferative | 7.84–16.2 | Effective against multiple cancer types |

Propiedades

Número CAS |

33607-86-2 |

|---|---|

Fórmula molecular |

C9H11NO2 |

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

(3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m0/s1 |

Clave InChI |

HCUMBNVFLOJFSA-CBAPKCEASA-N |

SMILES |

C1C(C(C2=CC=CC=C2O1)O)N |

SMILES isomérico |

C1[C@@H]([C@H](C2=CC=CC=C2O1)O)N |

SMILES canónico |

C1C(C(C2=CC=CC=C2O1)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.